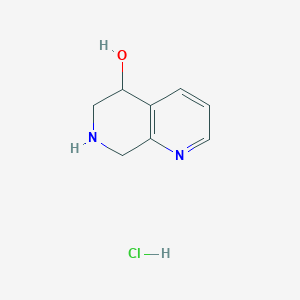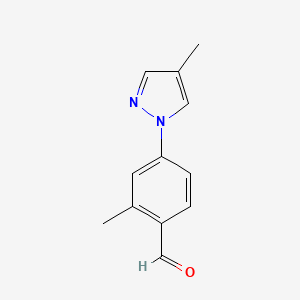
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic compounds known as pyrazoles. This compound is characterized by the presence of a benzaldehyde group substituted with a methyl group and a pyrazole ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with 4-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol, at elevated temperatures. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups and the pyrazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens, acids, and bases are commonly used in substitution reactions.
Major Products Formed
Oxidation: 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
- 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-5-(1H-pyrazol-4-yl)pyridine
Uniqueness
2-Methyl-4-(4-methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals .
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
2-methyl-4-(4-methylpyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-6-13-14(7-9)12-4-3-11(8-15)10(2)5-12/h3-8H,1-2H3 |
Clave InChI |
ZJAVTKZVVNIJNQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2C=C(C=N2)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



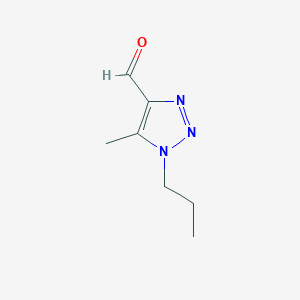
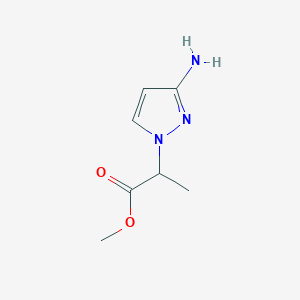

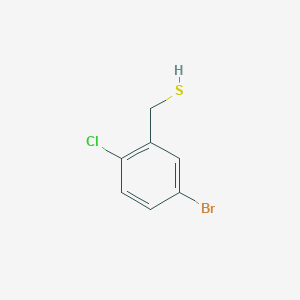

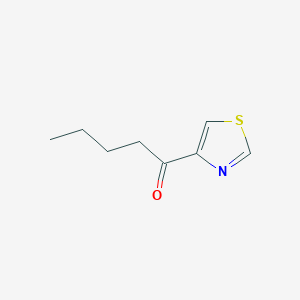

![{3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13066297.png)
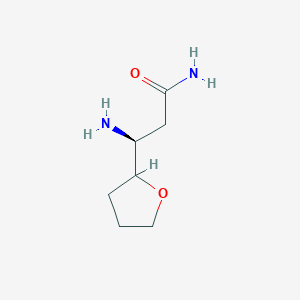
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
![2-Ethyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13066332.png)

